(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide
Overview
Description
(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide is a fluorinated organic compound characterized by the presence of eight fluorine atoms and two imidamide groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide typically involves the following steps:
Starting Materials: The synthesis begins with hexafluoropropylene oxide and ammonia.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidamide groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate are typically used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield partially fluorinated amines.
Scientific Research Applications
(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as an anti-inflammatory agent.
Industry: Used in the production of high-performance materials such as fluoropolymers.
Mechanism of Action
The mechanism of action of (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to its biological effects. The imidamide groups play a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediamine
- (1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediol
Uniqueness
(1z,6z)-2,2,3,3,4,4,5,5-Octafluorohexanediimidamide is unique due to the presence of imidamide groups, which confer distinct chemical properties compared to similar compounds. These properties include enhanced thermal stability and resistance to oxidation, making it suitable for applications where these characteristics are essential.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanediimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8N4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H3,15,16)(H3,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPRMVGGUKPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290780 | |
Record name | (1z,6z)-2,2,3,3,4,4,5,5-octafluorohexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-57-9 | |
Record name | NSC71016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1z,6z)-2,2,3,3,4,4,5,5-octafluorohexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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